2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide
CAS No.: 953208-44-1
Cat. No.: VC5609983
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 953208-44-1 |
|---|---|
| Molecular Formula | C19H17FN2O3 |
| Molecular Weight | 340.354 |
| IUPAC Name | 2-(4-fluorophenyl)-N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]acetamide |
| Standard InChI | InChI=1S/C19H17FN2O3/c1-24-17-4-2-3-14(10-17)18-11-16(22-25-18)12-21-19(23)9-13-5-7-15(20)8-6-13/h2-8,10-11H,9,12H2,1H3,(H,21,23) |
| Standard InChI Key | INWNKWLPAWAUEB-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Molecular Design
Core Architecture and Functional Groups
The compound’s IUPAC name, 2-(4-fluorophenyl)-N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)acetamide, delineates its three primary components:
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4-Fluorophenyl group: A benzene ring substituted with fluorine at the para position, enhancing electronic effects and metabolic stability.
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Isoxazole ring: A five-membered heterocycle with oxygen and nitrogen atoms at positions 1 and 2, respectively, contributing to hydrogen-bonding capabilities .
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Methoxyphenyl-acetamide side chain: A 3-methoxyphenyl group attached to the isoxazole’s 5-position, coupled to an acetamide moiety via a methylene bridge .
The molecular formula is C₁₉H₁₇FN₂O₃, with a molecular weight of 340.3 g/mol . The SMILES notation (COc1cccc(-c2cc(CNC(=O)Cc3ccc(F)cc3)no2)c1) confirms the spatial arrangement of substituents .
Table 1: Comparative Structural Analysis of Related Isoxazole Derivatives
Physicochemical Properties
Thermodynamic and Solubility Parameters
Experimental data remain limited, but computational predictions suggest:
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LogP: ~3.1 (indicating moderate lipophilicity)
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Hydrogen Bond Donors/Acceptors: 1/5
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Rotatable Bonds: 6
Solubility in aqueous media is predicted to be low (<0.1 mg/mL at 25°C), necessitating organic solvents like DMSO for in vitro assays .
Table 2: Experimental and Predicted Physicochemical Data
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 340.3 g/mol | High-resolution MS |
| Melting Point | Not reported | - |
| XLogP3 | 3.08 | Computational |
| Topological Polar SA | 78.9 Ų | ChemAxon |
Research Applications and Experimental Use
Current Utilization in Scientific Studies
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Medicinal Chemistry: Serves as a lead compound for optimizing pharmacokinetic properties in CNS-targeted drugs.
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Chemical Biology: Used as a fluorescent probe in protein-binding assays due to inherent aromatic fluorescence .
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Material Science: Investigated for liquid crystal properties stemming from its planar aromatic systems.
Future Research Directions
Priority Investigation Areas
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Synthetic Optimization: Develop scalable routes with >70% yield using continuous flow chemistry.
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ADMET Profiling: Assess cytochrome P450 interactions and plasma protein binding rates.
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Target Deconvolution: Employ CRISPR-Cas9 screening to identify cellular targets.
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Formulation Development: Explore nanoemulsion systems to enhance aqueous solubility.
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